molecular formula C30H16O8 B13858815 6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione

6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione

Cat. No.: B13858815
M. Wt: 514.5 g/mol
InChI Key: YDOIFHVUBCIUHF-ZGYYUIRESA-N
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Description

6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione is a complex organic compound characterized by its multiple deuterium and hydroxyl groups. This compound is notable for its intricate structure, which includes multiple rings and double bonds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the introduction of deuterium atoms and the formation of hydroxyl groups. The process often starts with a simpler precursor molecule, which undergoes a series of reactions such as deuteration, hydroxylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often requiring precise control over reaction parameters and the use of specialized equipment.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.

    Substitution: The deuterium atoms can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the double bonds may produce alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and the effects of deuterium substitution.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups may form hydrogen bonds with proteins or nucleic acids, affecting their structure and function. The deuterium atoms may also influence reaction kinetics and stability, leading to unique biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(methyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione
  • 6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(ethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione

Uniqueness

The uniqueness of 6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione lies in its specific deuterium and hydroxyl substitutions, which confer distinct chemical and physical properties. These modifications can lead to differences in reactivity, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H16O8

Molecular Weight

514.5 g/mol

IUPAC Name

6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione

InChI

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

YDOIFHVUBCIUHF-ZGYYUIRESA-N

Isomeric SMILES

[2H]C1=C(C2=C3C4=C5C6=C2C(=C(C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)[2H])O)C(=C4C(=O)C(=C3C([2H])([2H])[2H])[2H])O)O)[2H])O)O)C1=O)C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O

Origin of Product

United States

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